15-deoxy-| currency12,14-Prostaglandin D2-d9
CAS No.:
Cat. No.: VC20245020
Molecular Formula: C20H30O4
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O4 |
|---|---|
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-5,5,6,6,7,7,8,8,8-nonadeuteriooct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1/i1D3,2D2,3D2,4D2 |
| Standard InChI Key | QUGBPWLPAUHDTI-DPRXOFBFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C/C=C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |
| Canonical SMILES | CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O |
Introduction
Chemical Structure and Isotopic Labeling
15d-PGD₂-d₉ belongs to the prostaglandin D₂ (PGD₂) family, characterized by a cyclopentane ring and two hydrocarbon side chains. The "15-deoxy-Δ¹²,¹⁴" designation indicates the absence of a hydroxyl group at carbon 15 and double bonds at positions 12 and 14. The "-d₉" suffix denotes the substitution of nine hydrogen atoms with deuterium, typically at positions critical for metabolic stability or detection. This isotopic labeling enhances the compound’s utility in liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it serves as a stable internal standard to correct for variability in sample preparation and ionization efficiency .
Deuterated analogs like 15d-PGD₂-d₉ are synthesized via catalytic exchange reactions or custom organic synthesis. For example, the deuterium atoms may be introduced at the α-positions of ketone groups or along the aliphatic chains, regions less prone to metabolic modification. This strategic labeling ensures that the compound co-elutes with its endogenous counterpart during chromatographic separation while providing a distinct mass signature for detection .
Analytical Applications in Biomedical Research
Quantification of Prostaglandins in Biological Samples
The primary application of 15d-PGD₂-d₉ lies in its role as an internal standard for prostaglandin quantification. Prostaglandins, including PGD₂ metabolites, are present in biological fluids at low concentrations (pg/mL to ng/mL) and require highly sensitive detection methods. In a typical workflow, 15d-PGD₂-d₉ is spiked into plasma, serum, or tissue homogenates prior to extraction. Its deuterated structure ensures minimal interference from matrix effects, enabling accurate normalization of analyte signals.
For instance, studies leveraging similar deuterated prostaglandins, such as 15d-PGJ₂-d₄, have demonstrated recoveries exceeding 90% in human amniotic fluid and myometrial tissue . These protocols often employ solid-phase extraction (SPE) coupled with reverse-phase chromatography, achieving limits of detection (LOD) below 10 pg/mL. The use of 15d-PGD₂-d₉ in such assays could similarly enhance the precision of PGD₂ metabolite profiling in inflammation and preterm labor research.
Metabolic Stability Studies
Deuterium labeling can alter the pharmacokinetic properties of prostaglandins by slowing hepatic metabolism. While specific data on 15d-PGD₂-d₉ are scarce, studies on related compounds, such as deuterated arachidonic acid, have shown prolonged half-lives in vivo due to reduced cytochrome P450-mediated oxidation. This property makes deuterated prostaglandins valuable tools for tracing metabolic pathways and evaluating drug candidates targeting prostaglandin synthases or receptors .
Pharmacological and Therapeutic Implications
Role in Preterm Labor
Challenges and Future Directions
Cell-Type-Specific Variability
The dual role of prostaglandins as both anti- and pro-inflammatory agents complicates their therapeutic use. For example, in AECs, 15d-PGJ₂ exacerbated IL-8 production when co-administered with IL-1β, potentially worsening inflammation . Such findings emphasize the importance of tissue-specific drug delivery mechanisms. Nanoparticle-based formulations, which have shown promise in murine models, could mitigate off-target effects by concentrating 15d-PGD₂-d₉ at sites of pathological inflammation .
Analytical Method Development
Future studies should prioritize the development of validated LC-MS/MS protocols incorporating 15d-PGD₂-d₉. Key parameters to optimize include ionization efficiency (e.g., electrospray vs. atmospheric pressure chemical ionization) and chromatographic resolution (e.g., C18 vs. phenyl-hexyl columns). Cross-validation with immunoassays will further ensure the reliability of prostaglandin quantification in clinical samples.
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